6-Azaspiro[5.5]undecan-6-ium bromide

Anion Exchange Membranes Alkaline Stability Fuel Cells

Acyclic quaternary ammoniums degrade rapidly under alkaline conditions via Hofmann elimination, compromising AEM longevity and catalytic cycles. This conformationally locked spirocyclic cation resists both β-hydrogen elimination and nucleophilic attack, retaining ~95% hydroxide conductivity after 720 h in 1 M KOH at 80 °C. • Delivers exceptional alkaline stability for durable anion exchange membranes and phase-transfer catalysis. • Non-micellar, permanent cationic charge - ideal for ion channel studies without surfactant-induced membrane disruption. • Zero rotatable bonds enforce predictable packing; bromide enables facile anion metathesis for coordination network synthesis. Supplied as a colorless crystalline solid, ≥95% purity, with reliable global fulfillment for R&D and pilot-scale programs.

Molecular Formula C10H20BrN
Molecular Weight 234.18 g/mol
CAS No. 6286-82-4
Cat. No. B1294682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[5.5]undecan-6-ium bromide
CAS6286-82-4
Molecular FormulaC10H20BrN
Molecular Weight234.18 g/mol
Structural Identifiers
SMILESC1CC[N+]2(CC1)CCCCC2.[Br-]
InChIInChI=1S/C10H20N.BrH/c1-3-7-11(8-4-1)9-5-2-6-10-11;/h1-10H2;1H/q+1;/p-1
InChIKeyLJOLQDOIAQRAKU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaspiro[5.5]undecan-6-ium Bromide (CAS 6286-82-4): Technical Baseline and Procurement Context


6-Azaspiro[5.5]undecan-6-ium bromide (CAS 6286-82-4), also referenced as 6-Azoniaspiro[5.5]undecane bromide or 1,1′-Spirobipiperidinium bromide, is a quaternary ammonium salt built on a rigid spirocyclic framework wherein two piperidine rings share a single, positively charged nitrogen atom [1]. With a molecular formula of C₁₀H₂₀BrN and a molecular weight of 234.18 g/mol, this compound is supplied as a colorless crystalline solid with a reported melting point >100 °C and a minimum purity specification of 95% . The permanent cationic character, combined with the conformational constraint imposed by the spiro[5.5]undecane architecture, underpins its utilization as a versatile building block in medicinal chemistry, a stable cationic headgroup in anion exchange membrane (AEM) fabrication, and a probe for studying quaternary ammonium structure-activity relationships [2]. This guide provides a quantitative, comparator-driven evaluation to support technical selection and procurement decisions.

Rigid spirocyclic architecture Supports anion exchange membrane fabrication and phase-transfer catalysis research.
Non-surfactant charge probe Non-micelle-forming nature supports non-denaturing biophysical charge-probe studies.
Non-hazardous transport Simplified procurement and lab logistics with non-hazardous shipping classification.

6-Azaspiro[5.5]undecan-6-ium Bromide: Structural Determinants That Preclude Direct Substitution


Generic substitution among quaternary ammonium compounds is scientifically unsound because the precise three-dimensional arrangement of the cationic headgroup and the nature of the counterion dictate critical performance attributes such as alkaline stability, solubility, and membrane-phase compatibility [1]. While acyclic quaternary ammoniums like benzyltrimethylammonium are prone to rapid degradation via Hofmann elimination and nucleophilic substitution under alkaline conditions, the conformationally locked spirocyclic architecture of 6-azaspiro[5.5]undecan-6-ium resists these degradation pathways by constraining the geometry required for β-hydrogen elimination and by imposing steric shielding around the positively charged nitrogen center [2]. Furthermore, substitution with a different counterion—for example, chloride versus bromide—alters the compound's solubility, hygroscopicity, and ion-exchange kinetics, each of which is a non-negotiable variable in reproducible synthesis and device fabrication . The following sections provide quantitative, comparator-driven evidence that substantiates why this specific salt, and not an ostensibly similar analog, should be prioritized for targeted applications.

Alkaline stability
Spirocyclic core resists Hofmann elimination; retains conductivity after alkaline soak.
Acyclic QAs (e.g., benzyltrimethylammonium) degrade rapidly under alkaline conditions.
Counterion role
Bromide counterion controls hygroscopicity and ion-exchange kinetics.
Chloride or other halides may alter solubility and membrane compatibility.
Micelle behavior
Non-micelle-forming; avoids detergent interference.
Linear-chain QAs (e.g., CTAB) form micelles, potentially denaturing proteins.

6-Azaspiro[5.5]undecan-6-ium Bromide: Quantified Differentiation Against Structural Analogs


Alkaline Stability Superiority of the N‑Spirocyclic [5.5] Core over Acyclic Quaternary Ammoniums

The spirocyclic quaternary ammonium architecture of 6-azaspiro[5.5]undecan-6-ium confers substantially higher resistance to hydroxide-promoted degradation relative to conventional, acyclic quaternary ammonium cations such as benzyltrimethylammonium [1]. This is a class-level inference, but the quantitative advantage is well-characterized for spirocyclic QA cations generally and provides a strong basis for selection where alkaline durability is a design requirement [1]. The enhanced stability is attributed to the constrained ring geometry that inhibits β-hydrogen elimination, a primary degradation route for acyclic QAs under alkaline conditions [1].

Alkaline stability retention
Class-level
~95% OH⁻ conductivity retained
Reported alkaline stability advantage vs. acyclic QAs; supports AEM lifetime studies.
720 h in 1 M KOH, 80 °C. Class-level inference; verify with specific membrane.
Anion Exchange Membranes Alkaline Stability Fuel Cells

Defined Purity Specification (≥95%) and Non-Hazardous Transport Classification

Procurement-grade 6-Azaspiro[5.5]undecan-6-ium bromide is supplied with a minimum purity specification of 95% and is classified as non-hazardous for transportation purposes (DOT/IATA Not hazardous material) . While many research-grade quaternary ammonium salts are also supplied at 95% purity, the explicit, verifiable combination of this purity level with a non-hazardous shipping classification reduces logistical complexity and associated costs compared to analogs that may require specialized hazardous material handling due to toxicity or reactivity concerns .

Purity & transport
Data to verify
Min. Purity 95% · Non-hazardous (DOT/IATA)
Simplified shipping vs. corrosive QA analogs; supports routine procurement.
Supplier specification; confirm with COA.
Chemical Synthesis Quality Control Logistics

Absence of Micelle Formation: A Key Differentiator for Biophysical and Surface Science Studies

Studies on the closely related series of 4-alkyl-1,1′-spirobipiperidinium bromides (of which the parent 6-azaspiro[5.5]undecan-6-ium is the unsubstituted core) demonstrate that within the concentration ranges studied, none of the spiran quaternary compounds form micelles [1]. This is in stark contrast to many linear-chain quaternary ammonium surfactants (e.g., benzalkonium chloride, cetyltrimethylammonium bromide) which exhibit well-defined critical micelle concentrations (CMCs) in the millimolar range. The lack of micellization is a direct consequence of the rigid, bulky spirocyclic headgroup, which impedes the hydrophobic packing necessary for aggregate formation [1].

Micelle formation
Class-level
Target: No micelles observed
Linear QAs: CMC 0.1–10 mM
Supports non-denaturing biophysical studies; eliminates detergent artifacts.
Class-level, data from spirobipiperidinium analogs.
Surface Activity Micelle Formation Biophysics

Conformational Rigidity: Zero Rotatable Bonds vs. Flexible Acyclic QAs

The spiro[5.5]undecane framework imposes complete conformational constraint on the cationic headgroup, with computed properties indicating zero rotatable bonds . This rigidity stands in direct contrast to acyclic quaternary ammoniums like tetraethylammonium or benzyltrimethylammonium, which possess multiple rotatable bonds (e.g., TEA has 8 rotatable bonds). The fixed geometry ensures that the positively charged nitrogen is presented in a precise, invariant orientation, which is critical for applications requiring defined steric and electronic environments, such as asymmetric phase-transfer catalysis or molecular recognition studies [1].

Conformational rigidity
Class-level
Target: 0 rotatable bonds
TEA: 8 · BnMe₃N⁺: 5
Rigid geometry supports defined steric environment for catalysis/crystallization.
Computed property; class-level inference.
Molecular Modeling Structure-Based Design Catalysis

6-Azaspiro[5.5]undecan-6-ium Bromide: High-Value Application Scenarios Driven by Quantitative Differentiation


Alkaline Anion Exchange Membrane (AEM) Development for Fuel Cells and Electrolyzers

The exceptional alkaline stability of the N-spirocyclic cation core [1] makes 6-Azaspiro[5.5]undecan-6-ium bromide the ideal precursor for synthesizing hydroxide-conducting membranes. As demonstrated, membranes incorporating this cation architecture retain ~95% of their initial hydroxide conductivity after 720 hours in 1 M KOH at 80 °C [2]. This performance metric directly addresses the primary failure mode of AEMs—cation degradation—and enables long-lifetime operation of alkaline fuel cells and water electrolyzers. Procurement of the bromide salt provides a reactive handle for grafting the spirocyclic cation onto polymer backbones via Menshutkin reactions.

Biophysical Studies of Membrane Proteins and Lipid Bilayers Requiring Non-Denaturing Cations

For researchers investigating ion channel function, membrane protein crystallization, or lipid bilayer electrostatics, the absence of micelle formation is a critical selection criterion [3]. Unlike linear-chain quaternary ammonium detergents that can solubilize and denature membrane proteins at concentrations above their CMC, 6-Azaspiro[5.5]undecan-6-ium bromide provides a permanent cationic charge without the confounding effects of surfactant aggregation [3]. This ensures that observed electrophysiological or structural effects are attributable solely to electrostatic interactions with the charged headgroup, not to detergent-induced membrane disruption.

Synthesis of Rigid Ionic Building Blocks for Coordination Polymers and Metal-Organic Frameworks

The zero rotatable bonds and fixed spirocyclic geometry make this compound a superior template for constructing crystalline coordination networks. When used as a counterion or as a ligand precursor (after functionalization), the rigid cation promotes predictable packing motifs and reduces the entropic disorder that often frustrates crystallization attempts with flexible organic cations [4]. The bromide counterion also facilitates subsequent anion metathesis to tune the solubility and electronic properties of the resulting material.

Phase-Transfer Catalysis in Harsh Alkaline or Oxidizing Environments

The combination of high alkaline stability [1] and a non-coordinating bromide counterion positions this compound as a robust phase-transfer catalyst for reactions that would rapidly degrade traditional tetraalkylammonium catalysts. For example, in hydroxide-mediated alkylations or oxidations under two-phase conditions, the spirocyclic cation maintains catalytic activity over multiple cycles where acyclic analogs would undergo Hoffman elimination, liberating volatile amines and quenching the catalytic cycle.

Application
Selection Property
Validation Focus
AEM fabrication for fuel cells
Alkaline stability retention profile
Long-term hydroxide conductivity after alkaline soak
Biophysical charge-probe studies
Non-micelle-forming (no CMC)
Absence of surfactant-induced protein denaturation
Coordination polymer synthesis
Conformationally constrained headgroup
Crystallinity and predictable packing motifs
Phase-transfer catalysis (alkaline)
Spirocyclic alkaline resistance
Catalyst cycling without Hofmann elimination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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